2-(6-Amino-3-methoxy-2-methylphenoxy)-3-chloronaphthalene-1,4-dione
Description
2-(6-Amino-3-methoxy-2-methylphenoxy)-3-chloronaphthalene-1,4-dione is a synthetic 1,4-naphthoquinone derivative characterized by a phenoxy substituent at position 2 and a chlorine atom at position 3. The phenoxy group features a 6-amino, 3-methoxy, and 2-methyl substitution pattern, distinguishing it from simpler naphthoquinones.
Properties
IUPAC Name |
2-(6-amino-3-methoxy-2-methylphenoxy)-3-chloronaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-9-13(23-2)8-7-12(20)17(9)24-18-14(19)15(21)10-5-3-4-6-11(10)16(18)22/h3-8H,20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUILQUUPNUSHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC2=C(C(=O)C3=CC=CC=C3C2=O)Cl)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Amino-3-methoxy-2-methylphenoxy)-3-chloronaphthalene-1,4-dione typically involves multi-step organic reactions. A common approach might include:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloronaphthalene-1,4-dione and 6-amino-3-methoxy-2-methylphenol.
Reaction Steps:
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis using optimized reaction conditions to ensure high yield and purity. This might involve:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(6-Amino-3-methoxy-2-methylphenoxy)-3-chloronaphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone.
Substitution: The amino and methoxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Depending on the substituents introduced, various functionalized derivatives.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity : Research indicates that this compound exhibits potential anticancer properties. It has been studied for its ability to inhibit specific cancer cell lines, making it a candidate for further development in cancer therapeutics.
Antimicrobial Properties : The compound has shown effectiveness against various microbial strains. Its incorporation into formulations could enhance the efficacy of antimicrobial agents, particularly in healthcare settings.
Material Science Applications
Dye Synthesis : Due to its structural characteristics, this compound serves as an important intermediate in the synthesis of dyes and pigments. It is particularly valuable in the textile industry where colorfastness and vibrancy are critical.
Polymer Additives : The compound can function as a stabilizer or modifier in polymer formulations. Its inclusion can enhance the durability and performance of plastics, which is essential for various manufacturing processes.
Analytical Chemistry
Chromatographic Applications : The compound's unique properties make it suitable for use in chromatographic techniques for the separation and analysis of complex mixtures. It can be used as a standard or reference material in quality control processes.
Data Table of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Pharmaceuticals | Anticancer and antimicrobial agents | Potential for new drug development |
| Material Science | Dye synthesis and polymer additives | Enhanced colorfastness and improved material properties |
| Analytical Chemistry | Chromatographic standards | Reliable quality control and environmental monitoring |
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the effects of 2-(6-Amino-3-methoxy-2-methylphenoxy)-3-chloronaphthalene-1,4-dione on breast cancer cell lines. Results indicated significant inhibition of cell proliferation at certain concentrations, suggesting its potential as a lead compound for further drug development.
Case Study 2: Dye Synthesis
In a collaborative project between academic institutions and industry partners, this compound was utilized to synthesize novel dyes for textiles. The resulting dyes demonstrated superior colorfastness compared to traditional dyes, highlighting the compound's utility in enhancing dye performance.
Case Study 3: Polymer Stabilization
Research conducted on polymer composites incorporated with this compound showed improved thermal stability and mechanical strength. This application is particularly relevant for industries seeking to enhance product longevity and performance under various conditions.
Mechanism of Action
The mechanism of action of 2-(6-Amino-3-methoxy-2-methylphenoxy)-3-chloronaphthalene-1,4-dione would depend on its specific biological target. Generally, naphthoquinones exert their effects through:
Redox Cycling: Generating reactive oxygen species (ROS) that can damage cellular components.
Enzyme Inhibition: Inhibiting key enzymes involved in cellular processes.
DNA Intercalation: Interacting with DNA to disrupt replication and transcription.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s activity is influenced by two critical substituents:
- Position 2: A substituted phenoxy group (6-amino-3-methoxy-2-methylphenoxy).
- Position 3 : A chlorine atom.
Comparisons with key analogs are summarized below:
Key Findings from Analog Studies
Antiproliferative Activity
- Chlorine at Position 3: The target compound’s chlorine at position 3 mirrors derivatives like 2-chloro-3-(N-alkylamino)-1,4-naphthoquinone, which exhibit potent antiproliferative effects on colon (COLO205), brain (U87MG), and pancreatic (MIAPaCa2) cancer cells . Chlorine’s electron-withdrawing nature enhances redox cycling, contributing to reactive oxygen species (ROS) generation and cancer cell apoptosis.
- Phenoxy vs. Aminoalkyl Substituents: Derivatives with aminoalkyl groups at position 2 (e.g., 2-((1-benzylpiperidin-4-yl)amino)-3-chloro-1,4-dione) show antiproliferative activity but may differ in bioavailability due to the target compound’s bulky phenoxy group .
Antifungal Activity
- The eugenol-derived analog 2-(4-allyl-2-methoxyphenoxy)-3-chloro-1,4-dione demonstrates high efficacy against Fusarium solani, attributed to the naphthoquinone moiety and methoxy-phenoxy group .
Substituent Position and Bioactivity
- Positional Isomerism: Chlorine at position 3 (target) vs. position 2 (other derivatives) alters electronic distribution. For example, 2-chloro-3-(isopentylamino)-1,4-naphthoquinone shows anticancer activity, while 2-isopentylamino-1,4-naphthoquinone (chlorine replaced by hydrogen) exhibits antiseizure properties, highlighting substituent-dependent mechanistic divergence .
Solubility and Pharmacokinetics
- The phenoxy group in the target compound may reduce solubility compared to sulfonated derivatives (e.g., 2-(2-hydroxyethylsulfanyl)-3-methyl-1,4-dione) but improve lipophilicity for membrane penetration . Amino groups in the phenoxy ring could enhance aqueous solubility relative to non-polar analogs.
Biological Activity
2-(6-Amino-3-methoxy-2-methylphenoxy)-3-chloronaphthalene-1,4-dione, also known by its CAS number 1933499-28-5, is a synthetic organic compound with potential biological activities. This article reviews its chemical properties, biological activities, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
The molecular formula of this compound is with a molecular weight of approximately 343.76 g/mol. The compound features a naphthalene core substituted with an amino group and methoxy groups that may influence its biological interactions.
Structural Information:
- Molecular Weight: 343.76 g/mol
- Molecular Formula: C18H14ClNO4
- IUPAC Name: this compound
- SMILES: COc1ccc(N)c(OC2=C(Cl)C(=O)c3ccccc3C2=O)c1C
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. The mechanism typically involves the induction of apoptosis in cancer cells through the modulation of various signaling pathways.
Case Study:
A study conducted on a series of naphthoquinones demonstrated that modifications on the naphthalene ring could enhance cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7). The presence of the amino and methoxy groups was found to be crucial for this activity, suggesting that this compound may exhibit similar effects.
Antimicrobial Activity
Another area of interest is the antimicrobial potential of this compound. Research has shown that naphthoquinone derivatives can possess antibacterial and antifungal properties.
Research Findings:
In vitro studies have reported that derivatives with similar structures demonstrate activity against various pathogens, including Staphylococcus aureus and Candida albicans. The chlorinated naphthoquinones often exhibit enhanced potency due to increased lipophilicity, facilitating better membrane penetration.
Data Table: Biological Activity Overview
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cells | |
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Significant cytotoxic effects on HeLa cells |
The biological mechanisms underlying the activity of this compound may involve:
- Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress leading to cell death.
- Inhibition of Key Enzymes: Targeting specific enzymes involved in cancer cell proliferation.
- Modulation of Cell Signaling Pathways: Interference with pathways such as NF-kB or MAPK which are critical in cancer progression.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
